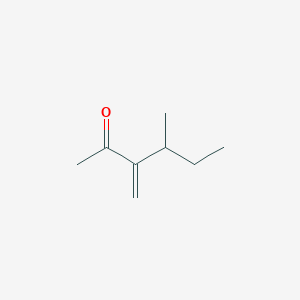
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two nitro groups at the 5 and 6 positions of the benzimidazole ring and a benzoic acid moiety at the 2 position. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under oxidative conditions. One common method involves the reaction of 5,6-dinitro-o-phenylenediamine with 2-carboxybenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or ferric chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Additionally, the benzimidazole moiety can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzimidazol-2-yl)benzoic acid: Lacks the nitro groups, making it less reactive in redox reactions.
5,6-Dimethyl-1H-benzimidazole: Substituted with methyl groups instead of nitro groups, altering its chemical and biological properties.
2-(1H-Benzimidazol-1-yl)methylbenzoic acid: Similar structure but with a different substitution pattern on the benzimidazole ring.
Uniqueness
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both nitro groups and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The nitro groups enhance its ability to participate in redox reactions, while the benzoic acid moiety allows for further functionalization and derivatization .
Propiedades
Número CAS |
55953-64-5 |
|---|---|
Fórmula molecular |
C14H8N4O6 |
Peso molecular |
328.24 g/mol |
Nombre IUPAC |
4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H8N4O6/c19-14(20)8-3-1-7(2-4-8)13-15-9-5-11(17(21)22)12(18(23)24)6-10(9)16-13/h1-6H,(H,15,16)(H,19,20) |
Clave InChI |
CDMRDUSOUOJREA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

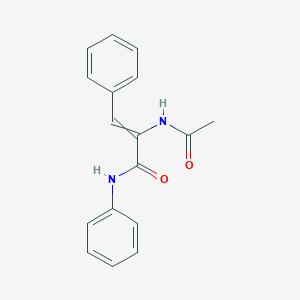
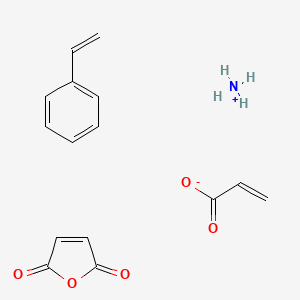
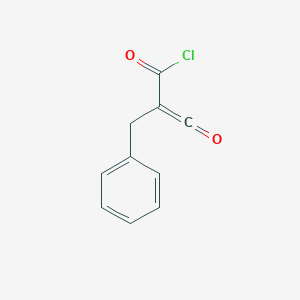
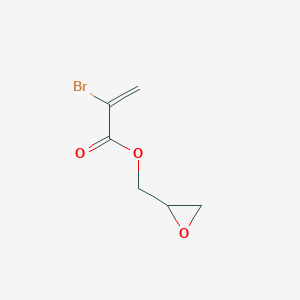
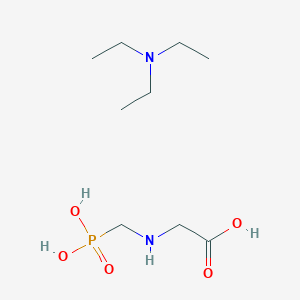
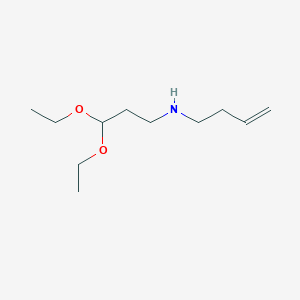
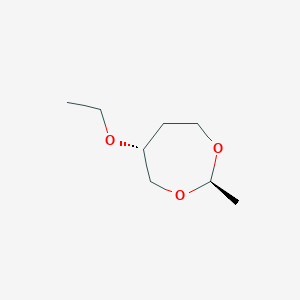

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)

